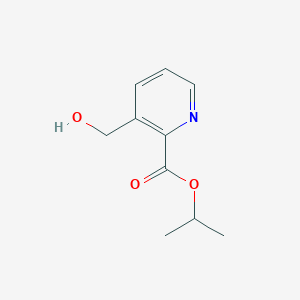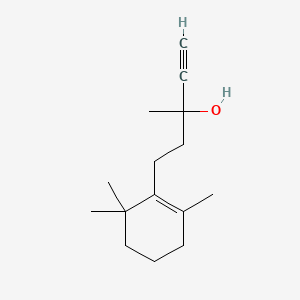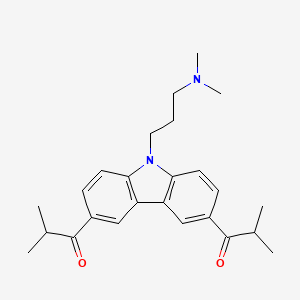
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxymethyl group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester typically involves the esterification of 3-(hydroxymethyl)pyridine-2-carboxylic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: The major product is 3-(carboxymethyl)pyridine-2-carboxylate.
Reduction: The major product is 3-(hydroxymethyl)pyridine-2-methanol.
Substitution: The products depend on the substituents introduced into the pyridine ring.
Applications De Recherche Scientifique
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The hydroxymethyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(hydroxymethyl)pyridine-2-carboxylate
- Ethyl 3-(hydroxymethyl)pyridine-2-carboxylate
- Propan-2-yl 3-(methoxymethyl)pyridine-2-carboxylate
Uniqueness
2-Pyridinecarboxylic acid, 3-(hydroxymethyl)-, 1-methylethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
118892-74-3 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
propan-2-yl 3-(hydroxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-10(13)9-8(6-12)4-3-5-11-9/h3-5,7,12H,6H2,1-2H3 |
Clé InChI |
JMLYTOVROQYAFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=C(C=CC=N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-5-phenyl-4h,7h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B8807557.png)










